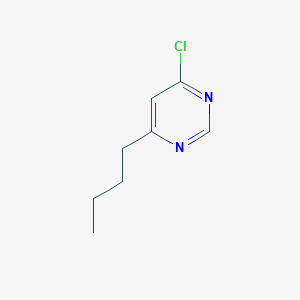

4-Butyl-6-chloropyrimidine

Description

Chemical Significance of Pyrimidine (B1678525) Derivatives

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring, is a fundamental scaffold in chemistry and biology. wjarr.comnih.govscispace.com Its derivatives are of immense interest due to their presence in essential biological molecules and their wide-ranging pharmacological activities. nih.govnih.govorientjchem.org The pyrimidine core is found in the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). nih.govscispace.comgrowingscience.com This inherent biological relevance is a key reason for their extensive therapeutic applications. nih.govgrowingscience.com

Beyond their natural occurrence, synthetic pyrimidine derivatives have been developed that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wjarr.comnih.govorientjchem.orgorientjchem.org The versatility of the pyrimidine ring allows for various substitutions, leading to a vast library of compounds with diverse chemical and physical properties. nih.govgrowingscience.comaphrc.org This structural diversity makes pyrimidine derivatives a cornerstone in medicinal chemistry and drug discovery. wjarr.comgrowingscience.comgsconlinepress.com

Halogenated Pyrimidines in Contemporary Chemical Research

Halogenated pyrimidines are a particularly important subclass of pyrimidine derivatives, serving as versatile intermediates in organic synthesis. beilstein-journals.orgrsc.org The presence of one or more halogen atoms on the electron-deficient pyrimidine ring renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This reactivity allows for the introduction of a wide array of functional groups, making halogenated pyrimidines valuable building blocks for the synthesis of complex, polyfunctionalized pyrimidine systems. beilstein-journals.orgthieme.de

The type and position of the halogen atom influence the reactivity of the pyrimidine ring. For instance, in pyrimidines containing multiple different halogens, the order of reactivity towards nucleophilic substitution is generally I > Br > Cl > F. acs.org Specifically, for chloropyrimidines, the reactivity at different positions often follows the order 4 > 6 > 2. acs.org This regioselectivity is crucial for the controlled synthesis of specific isomers. beilstein-journals.orgrsc.org Halogenated pyrimidines are widely used in the development of pharmaceuticals, agrochemicals, and materials with unique properties. rsc.orgnih.goventrepreneur-cn.comnbinno.comchemimpex.com

Structural and Synthetic Context of 4-Butyl-6-chloropyrimidine

This compound is a disubstituted pyrimidine derivative. Its structure consists of a pyrimidine ring with a butyl group attached at the C4 position and a chlorine atom at the C6 position.

The synthesis of this compound can be achieved through various methods, often involving the modification of a pre-existing pyrimidine scaffold. One common approach involves the reaction of a dihalopyrimidine with an appropriate organometallic reagent. For example, the reaction of 4,6-dichloropyrimidine (B16783) with a butyl-containing organometallic compound can lead to the selective substitution of one of the chlorine atoms. publish.csiro.aupublish.csiro.au Another synthetic route could involve the reaction of a butyl-substituted pyrimidinone with a chlorinating agent.

Compound Data Table

| Property | Value | Source |

| IUPAC Name | This compound | uni.lu |

| Molecular Formula | C8H11ClN2 | uni.lucymitquimica.com |

| Molecular Weight | 170.64 g/mol | cymitquimica.comsigmaaldrich.com |

| CAS Number | 3435-24-3 | sigmaaldrich.com |

| InChI Key | BNIWMFWYHDFCKZ-UHFFFAOYSA-N | uni.lucymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIWMFWYHDFCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butyl 6 Chloropyrimidine and Analogues

Established Synthetic Routes to Chloropyrimidine Core Structures

The formation of the chloropyrimidine scaffold is a fundamental step in the synthesis of 4-butyl-6-chloropyrimidine. Two principal methodologies dominate this area: the direct chlorination of pyrimidinone precursors and nucleophilic aromatic substitution (SNAr) reactions.

Phosphoryl Chloride-Mediated Chlorination of Pyrimidinones

A widely utilized and classical method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidines (or their tautomeric pyrimidinone forms) with a chlorinating agent, most commonly phosphoryl chloride (POCl₃). google.com This reaction is a versatile and efficient way to convert the C=O group of the pyrimidinone into a C-Cl bond.

The general transformation involves heating the pyrimidinone substrate in excess phosphoryl chloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270). The base serves to neutralize the hydrogen chloride gas that is generated during the reaction, driving the equilibrium towards the formation of the chloropyrimidine. In some cases, the reaction can be carried out without a base, particularly in industrial settings. google.com

The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. The use of excess POCl₃ often serves as both the reagent and the solvent. After the reaction is complete, the excess phosphoryl chloride is typically removed by distillation, and the product is isolated by extraction.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine | POCl₃ | Heat | 4,6-Dichloropyrimidine (B16783) | google.com |

| Uracil | POCl₃, Triethylamine hydrochloride | 110-120°C | 2,4-Dichloropyrimidine (B19661) | google.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenation

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for the introduction of halogens onto a pre-existing pyrimidine (B1678525) ring, particularly when other functional groups are already in place. In this type of reaction, a nucleophile attacks the electron-deficient pyrimidine ring, displacing a leaving group. For halogenation, this typically involves the displacement of a suitable leaving group by a halide ion.

The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The reactivity of the ring towards SNAr is further enhanced by the presence of electron-withdrawing groups. The positions most susceptible to nucleophilic attack on the pyrimidine ring are C4 and C6, followed by C2.

The regioselectivity of SNAr reactions on polysubstituted pyrimidines can be complex and is influenced by the electronic and steric effects of the substituents already present on the ring. For instance, in the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times. semanticscholar.org

Strategies for Butyl Group Incorporation into Pyrimidine Systems

The introduction of the butyl group onto the pyrimidine core can be achieved through various synthetic approaches, including direct alkylation and organometallic coupling reactions. The choice of method often depends on the desired regioselectivity and the nature of the starting materials.

Direct Alkylation Approaches

Direct C-H alkylation of heterocycles is a highly desirable synthetic transformation as it avoids the need for pre-functionalization of the starting material. While direct C-H butylation of a chloropyrimidine is not a commonly reported standard procedure, recent advances in C-H activation and functionalization methodologies offer potential pathways. These reactions typically involve the use of a catalyst, often a transition metal, to selectively activate a C-H bond on the pyrimidine ring, which can then react with a butylating agent. However, controlling the regioselectivity of such reactions on a substituted pyrimidine can be challenging.

Organometallic Coupling Reactions (e.g., Organocuprates, Grignard Reagents)

Organometallic coupling reactions are a more established and versatile set of methods for the introduction of alkyl and aryl groups onto heterocyclic rings. These reactions involve the coupling of an organometallic reagent containing the desired alkyl group with a halogenated pyrimidine. Several types of coupling reactions are applicable in this context.

Grignard Reagents: The reaction of a Grignard reagent, such as butylmagnesium bromide, with a chloropyrimidine can lead to the formation of a C-C bond. acs.org This reaction typically proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electron-deficient carbon of the pyrimidine ring bearing the chlorine atom. In a reported synthesis, 4-amino-6-butyl-5-cyano-2-methylpyrimidine was synthesized from 4-amino-5-cyano-2-methyl-6-chloropyrimidine using n-butylmagnesium bromide. acs.org

Organocuprates: Organocuprates, such as lithium dibutylcuprate, are generally softer nucleophiles than Grignard reagents and can be more selective in their reactions. They are known to participate in cross-coupling reactions with alkyl halides. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: A suite of powerful palladium-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a butylboronic acid or ester) with a halopyrimidine in the presence of a palladium catalyst and a base. mdpi.comwikipedia.orgnih.gov The Suzuki coupling is widely used due to the stability and low toxicity of the organoboron reagents.

Kumada Coupling: This was one of the first palladium- or nickel-catalyzed cross-coupling reactions to be developed and involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are often more reactive than organoboron compounds and can be prepared from a wider range of functionalized precursors.

Stille Coupling: This reaction employs an organotin reagent (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. wiley-vch.dewikipedia.org While effective, the toxicity of organotin compounds is a significant drawback.

| Coupling Reaction | Organometallic Reagent | Halopyrimidine | Catalyst | General Product | Reference |

|---|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pyrimidine-X | Pd(0) complex | Pyrimidine-R | mdpi.comwikipedia.orgnih.gov |

| Kumada | R-MgX | Pyrimidine-X | Pd or Ni complex | Pyrimidine-R | organic-chemistry.orgwikipedia.orgnih.gov |

| Negishi | R-ZnX | Pyrimidine-X | Pd or Ni complex | Pyrimidine-R | wikipedia.orgorganic-chemistry.org |

| Stille | R-Sn(Alkyl)₃ | Pyrimidine-X | Pd(0) complex | Pyrimidine-R | wiley-vch.dewikipedia.org |

Advanced Synthetic Protocols and Efficiency Enhancements

Modern synthetic chemistry continuously seeks to improve the efficiency, sustainability, and scope of chemical transformations. In the context of synthesizing substituted pyrimidines like this compound, several advanced protocols have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in many organic transformations, including the synthesis of heterocyclic compounds. semanticscholar.org The use of microwave irradiation in Suzuki coupling reactions of dichloropyrimidines, for example, has been shown to lead to very efficient and straightforward synthetic procedures with short reaction times and low catalyst loadings. semanticscholar.org

The development of new and more active catalyst systems for cross-coupling reactions has also significantly enhanced the efficiency of these transformations. For instance, the use of palladacycle precatalysts has enabled Negishi cross-couplings to be performed at ambient temperature with low catalyst loadings, even with challenging heteroaryl coupling partners. nih.gov

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient approach to building molecular complexity. While not directly applicable to the final steps of this compound synthesis from pre-formed chloropyrimidines, MCRs are increasingly used for the initial construction of highly substituted pyrimidine cores in a more atom- and step-economical manner.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnobelprize.org These reactions are particularly effective for the functionalization of heteroaromatic halides, such as chloropyrimidines, due to their mild conditions, high functional group tolerance, and broad substrate scope. core.ac.uk The Suzuki-Miyaura reaction, in particular, has been extensively used for the arylation of chloropyrimidine scaffolds.

The general mechanism for these couplings involves a catalytic cycle that begins with the oxidative addition of the organohalide (e.g., a chloropyrimidine) to a Palladium(0) complex. This is followed by a transmetalation step with an organometallic reagent (like an organoboron compound in the Suzuki reaction) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

In the context of synthesizing analogues of this compound, a key precursor such as 4,6-dichloropyrimidine can be selectively functionalized. Research has demonstrated the successful mono-arylation of dihalopyrimidines. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized using Pd(PPh₃)₄ as the catalyst. mdpi.com This highlights the feasibility of selectively replacing one chlorine atom while leaving others for subsequent transformations. While this example focuses on arylation, the same principle applies to alkylation, where an alkylboronic acid (e.g., butylboronic acid) could be used to introduce the butyl group at the 4-position.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Studies on related di-chloroheteroarenes show that sterically hindered N-heterocyclic carbene (NHC) ligands can direct the reaction to a specific site, even one that is conventionally less reactive. nih.gov Furthermore, investigations into the synthesis of 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine using Pd(PPh₃)₄ and various arylboronic acids have proven successful, further establishing the utility of this methodology for functionalizing the C6 position of the pyrimidine ring. researchgate.net

Table 1: Palladium-Catalyzed Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids mdpi.com

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

One-Pot and Cascade Synthesis Techniques

One-pot and cascade (or tandem) reactions offer significant advantages in chemical synthesis by combining multiple transformations into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies purification processes. sciepublish.com The synthesis of highly substituted pyrimidines is well-suited to these strategies, often involving multi-component reactions where three or more starting materials are combined to construct the heterocyclic core in a single step.

A prominent one-pot method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. acs.org A novel three-component, one-pot synthesis for 2,4,6-tri(hetero)aryl-substituted pyrimidines has been developed based on a palladium/copper-catalyzed cross-coupling and isomerization sequence. acs.org In this process, an electron-poor (hetero)aryl halide reacts with a terminal propargyl alcohol to form a chalcone (B49325) intermediate in situ. This intermediate then undergoes cyclocondensation with an amidinium salt to furnish the final pyrimidine product. By selecting appropriate starting materials, this methodology could be adapted to produce pyrimidines with alkyl substituents like the butyl group.

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, have also been employed. For example, a cascade sequence involving an initial alkylation, followed by condensation, elimination, and oxidation, has been used to create novel pyrrolo[1,2-a]pyrimidine (B7980946) systems from 6-aminopyrimidin-4-one precursors. researchgate.net While the final product is a fused ring system, the initial steps demonstrate the potential for building complexity around a pre-formed pyrimidine ring in a continuous sequence.

These multi-component and cascade strategies are powerful tools for generating libraries of pyrimidine analogues for screening purposes, as they allow for rapid variation of substituents around the core structure. nih.govmdpi.com

Table 2: Three-Component One-Pot Synthesis of 2,4,6-Trisubstituted Pyrimidines acs.org

| Entry | Aryl Halide | Propargyl Alcohol | Amidinium Salt | Yield (%) |

| 1 | p-Iodonitrobenzene | 1-Phenylprop-2-yn-1-ol | 2-Thienyl amidinium chloride | 70 |

| 2 | p-Bromobenzonitrile | 1-Phenylprop-2-yn-1-ol | Benzamidinium chloride | 60 |

| 3 | 4-Bromopyridine | 1-(p-Tolyl)prop-2-yn-1-ol | 2-Thienyl amidinium chloride | 55 |

| 4 | p-Iodonitrobenzene | 1-(p-Methoxyphenyl)prop-2-yn-1-ol | Acetamidinium chloride | 41 |

Stereochemical Control in Pyrimidine Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of drug design and organic synthesis, as different stereoisomers can exhibit vastly different biological activities. researchgate.net The target compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemical control becomes paramount in the synthesis of its analogues where one or more chiral centers are present.

Chirality can be introduced into pyrimidine analogues in several ways, such as by incorporating a chiral substituent. For example, replacing the n-butyl group with a sec-butyl group or attaching a chiral amine to the pyrimidine core would create a chiral molecule. The synthesis of such analogues requires stereoselective methods to control the formation of the desired stereoisomer.

Strategies for stereochemical control in organic synthesis include:

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a subsequent reaction, after which the auxiliary is removed. researchgate.net

Substrate Control: Utilizing existing stereocenters in the starting material to influence the stereochemical outcome of a reaction.

The importance of stereochemistry is evident in studies of biologically active pyrimidine derivatives. For instance, in the development of thieno[2,3-d]pyrimidine-based EGFR kinase inhibitors, the in vitro activity was found to be highly dependent on the stereochemistry of the (1-arylethyl)amine side chain at the C4 position. researchgate.net This underscores the necessity of precise stereochemical control when synthesizing complex pyrimidine analogues for pharmaceutical applications. Therefore, while not directly applicable to this compound itself, the principles of asymmetric synthesis are a crucial consideration for the broader class of its potential chiral analogues.

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-Butyl-6-chloropyrimidine. The electron-withdrawing character of the two ring nitrogen atoms significantly activates the chloro-substituted carbon for attack by nucleophiles.

The chlorine atom in this compound can be displaced by a variety of nucleophiles. The reactivity generally follows the nucleophilicity and steric bulk of the attacking species.

Nitrogen Nucleophiles: Amines are common nucleophiles in reactions with chloropyrimidines. The reaction of this compound with primary and secondary amines leads to the corresponding 6-aminopyrimidine derivatives. The reaction rate is influenced by the basicity and steric hindrance of the amine.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chlorine to form ethers and pyrimidinones, respectively. These reactions often require elevated temperatures.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react readily with this compound to yield 6-thioether derivatives.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Ammonia, Alkylamines | 6-Aminopyrimidines |

| Oxygen | Sodium Methoxide | 6-Methoxypyrimidine |

| Sulfur | Sodium Thiophenoxide | 6-(Phenylthio)pyrimidine |

This table is illustrative of the general reactivity and not based on specific experimental data for this compound due to a lack of available literature.

The butyl group at the 4-position exerts a significant influence on the reactivity of the chlorine at the 6-position.

Electronic Effect: As an alkyl group, the butyl substituent is weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the pyrimidine (B1678525) ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted chloropyrimidine.

Steric Effect: The butyl group can sterically hinder the approach of bulky nucleophiles to the adjacent 6-position, thereby influencing the reaction rate and feasibility of the substitution.

Regioselective Functionalization and Derivatization

Beyond simple substitution of the chlorine atom, the pyrimidine ring can undergo further functionalization, with the existing substituents directing the position of subsequent modifications.

Direct C-alkylation or C-acylation of the pyrimidine ring of this compound is challenging due to the electron-deficient nature of the ring. However, functionalization can be achieved on the substituent groups or after conversion to more reactive intermediates. N-alkylation can occur on the ring nitrogens under specific conditions, though this is less common for pyrimidines compared to other heterocycles.

Direct amination at the 6-position is a standard nucleophilic substitution reaction as discussed in section 3.1.1. Other amination pathways include:

Direct Amination: This refers to the direct displacement of the chlorine atom by an amine or ammonia. Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, can also be employed to form C-N bonds with a broader range of amines under milder conditions. The Ullmann condensation is another classical method for forming aryl-amino bonds.

Cine Substitution: This type of substitution, where the incoming group attaches to a position adjacent to the one vacated by the leaving group, is less common for chloropyrimidines and typically requires very strong basic conditions to proceed via a hetaryne intermediate. There is no specific literature documenting cine substitution for this compound.

Oxidation and Reduction Chemistry

The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient character. Strong oxidizing agents can lead to ring degradation. The butyl side chain, however, could be susceptible to oxidation under specific conditions, for instance at the benzylic-like position if it were an aryl group.

Reduction of the pyrimidine ring can be achieved under catalytic hydrogenation conditions, typically leading to dihydropyrimidines or tetrahydropyrimidines. The chlorine atom can also be removed reductively (hydrodehalogenation) using a catalyst like palladium on carbon with a hydrogen source.

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | Strong oxidizing agents | Ring cleavage products (generally) |

| Reduction (Ring) | H2, Pd/C | Dihydropyrimidine/Tetrahydropyrimidine (B8763341) |

| Reduction (Dehalogenation) | H2, Pd/C, base | 4-Butylpyrimidine |

This table represents general transformations of the pyrimidine system and may not reflect specific documented reactions for this compound.

Formation of N-Oxide Derivatives

The nitrogen atoms in the pyrimidine ring of this compound can be oxidized to form N-oxide derivatives. This transformation is significant as it can alter the electronic properties of the pyrimidine ring, influencing its reactivity in subsequent reactions. The introduction of an N-oxide group can activate the ring towards nucleophilic substitution and can also be a precursor for other functional groups.

The N-oxidation of pyrimidines is typically achieved using various oxidizing agents. While specific studies on this compound are not extensively documented in readily available literature, the N-oxidation of analogous chloropyrimidines provides insight into the expected reactivity. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. The regioselectivity of the N-oxidation can be influenced by the electronic and steric effects of the substituents on the pyrimidine ring.

| Oxidizing Agent | Typical Reaction Conditions | Potential Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane, chloroform), Room temperature | This compound N-oxide |

| Hydrogen peroxide / Acetic acid | Acetic acid as solvent, Elevated temperature | This compound N-oxide |

Hydrogenation and Reductive Transformations

The pyrimidine ring and the chloro substituent of this compound are susceptible to reduction under various conditions. These transformations can lead to the saturation of the heterocyclic ring or the removal of the chlorine atom, providing pathways to different classes of compounds.

Hydrogenation: Catalytic hydrogenation of pyrimidines can lead to the reduction of the C=N and C=C bonds within the ring, resulting in di- or tetrahydropyrimidine derivatives. acs.org The choice of catalyst and reaction conditions is crucial in determining the extent of reduction. Common catalysts for the hydrogenation of aromatic heterocycles include platinum, palladium, and rhodium on a solid support like carbon. acs.org The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures. For pyrimidine nucleosides and nucleotides, catalytic hydrogenation with a rhodium catalyst has been shown to reduce the 4,5-double bond under mild conditions. acs.org

Reductive Dechlorination: The chlorine atom at the 6-position can be removed through reductive dechlorination. This can be achieved through catalytic hydrogenation, where the chlorine atom is replaced by a hydrogen atom. A patent describes a method for the selective hydrogenation of chlorine-containing pyrimidines using a hydrogenation catalyst in the presence of a hydrogen chloride acceptor. google.com This process can be performed at temperatures between 20 and 100°C and hydrogen pressures of 1.2 to 25 bar. google.com Another approach involves the use of reducing agents, which can selectively remove the halogen. Reductive dechlorination is a known process for various chlorinated organic compounds and can be facilitated by certain bacteria or through chemical and electrochemical methods. wikipedia.orgresearchgate.net

| Transformation | Reagents and Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Solvent (e.g., ethanol, acetic acid) | 4-Butyl-1,4,5,6-tetrahydropyrimidine |

| Reductive Dechlorination | H₂, Pd/C, Base (e.g., triethylamine) | 4-Butylpyrimidine |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be established.

The ¹H NMR spectrum of 4-Butyl-6-chloropyrimidine is expected to display distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the butyl side chain. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrimidine ring significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region.

The butyl group presents four unique proton environments:

A triplet for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) group.

A multiplet (sextet) for the subsequent methylene (CH₂) protons, coupled to both the methyl and the next methylene group.

A multiplet for the third methylene (CH₂) group, coupled to its neighboring methylene groups.

A triplet for the methylene (CH₂) group directly attached to the pyrimidine ring, which would be the most downfield of the aliphatic signals due to the ring's deshielding effect.

The pyrimidine ring itself contains two protons. The proton at the C2 position is expected to appear as a singlet at the most downfield position due to the influence of two adjacent nitrogen atoms. The proton at the C5 position will also be a singlet, appearing at a slightly more upfield position compared to the C2 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyrimidine) | 8.9 - 9.1 | Singlet (s) | N/A |

| H-5 (Pyrimidine) | 7.3 - 7.5 | Singlet (s) | N/A |

| -CH₂- (α to ring) | 2.8 - 3.0 | Triplet (t) | ~7.5 |

| -CH₂- (β to ring) | 1.7 - 1.9 | Multiplet (m) | ~7.5 |

| -CH₂- (γ to ring) | 1.3 - 1.5 | Multiplet (m) | ~7.6 |

| -CH₃ (Terminal) | 0.9 - 1.0 | Triplet (t) | ~7.4 |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: four for the butyl chain and four for the pyrimidine ring carbons. The chemical shifts of the pyrimidine carbons are found significantly downfield due to the aromaticity and the electronegativity of the nitrogen and chlorine substituents. The carbon atoms bonded to chlorine (C6) and the two nitrogens (C2, C4) are expected to be the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Pyrimidine) | 170 - 173 |

| C-6 (Pyrimidine) | 161 - 164 |

| C-2 (Pyrimidine) | 158 - 160 |

| C-5 (Pyrimidine) | 118 - 121 |

| -CH₂- (α to ring) | 36 - 39 |

| -CH₂- (β to ring) | 30 - 32 |

| -CH₂- (γ to ring) | 22 - 24 |

| -CH₃ (Terminal) | 13 - 15 |

Two-dimensional (2D) NMR experiments would be instrumental in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would be observed between the adjacent methylene groups of the butyl chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with the terminal CH₃), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal of the butyl chain and the pyrimidine ring to its corresponding carbon signal, confirming the assignments listed in the tables above. For example, the proton signal predicted at ~7.4 ppm would show a cross-peak with the carbon signal at ~119 ppm, assigning them to the C5-H5 group.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Aromatic C-H bonds on the pyrimidine ring are expected to show absorption bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the butyl group will produce strong absorptions in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected to appear in the 1400-1600 cm⁻¹ region. These are often sharp and strong bands characteristic of aromatic heterocyclic systems.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Bond Type | Predicted Frequency (cm⁻¹) |

| Pyrimidine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Butyl Group | Aliphatic C-H Stretch | 2850 - 2960 |

| Pyrimidine Ring | C=N & C=C Stretch | 1400 - 1600 |

| Chloro-substituent | C-Cl Stretch | 600 - 800 |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The pyrimidine ring acts as a chromophore. The spectrum is expected to show absorptions corresponding to π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding) transitions.

The π → π* transitions, which are typically of high intensity, arise from the conjugated system of the pyrimidine ring. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally weaker. The presence of the chlorine and butyl substituents on the ring will influence the exact wavelength of maximum absorbance (λ_max), but the primary absorptions are expected to fall within the ultraviolet range, likely between 200 and 300 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. wikipedia.org For this compound (molecular weight approximately 170.64 g/mol ), electron impact (EI) ionization would generate a molecular ion [M]•+, which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The fragmentation pathway can be predicted based on the stability of the resulting ions and neutral losses, following established principles for alkylated and halogenated heterocyclic compounds. sphinxsai.comresearchgate.net

The primary fragmentation events for the molecular ion of this compound are expected to involve the butyl side chain and the chlorine substituent.

Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the C-C bond alpha to the pyrimidine ring (the bond between the first and second carbon of the butyl chain). This results in the loss of a propyl radical (•C3H7), leading to a stable, resonance-delocalized cation.

McLafferty Rearrangement: A characteristic rearrangement for molecules with alkyl chains is possible, involving the transfer of a gamma-hydrogen to the pyrimidine ring and subsequent loss of an alkene (butene, C4H8).

Loss of Chlorine: The molecular ion can also lose a chlorine radical (•Cl) to form a cation.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself can occur after initial side-chain losses, typically involving the expulsion of small neutral molecules like HCN.

A proposed fragmentation pathway is detailed in the following table.

| m/z Value (Proposed) | Proposed Ion Structure/Fragment Lost | Fragmentation Step |

|---|---|---|

| 170/172 | [C8H11ClN2]•+ (Molecular Ion) | Initial ionization. The 172 peak reflects the 37Cl isotope. |

| 129/131 | Loss of •C3H7 (propyl radical) | Alpha-cleavage of the butyl chain. |

| 135 | Loss of •Cl (chlorine radical) | Cleavage of the C-Cl bond from the molecular ion. |

| 114 | Loss of C4H8 (butene) | McLafferty rearrangement. |

X-ray Diffraction Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for this compound is not available, its solid-state conformation can be inferred from studies of structurally similar compounds, such as other substituted pyrimidines and chloropyridines. scispace.comnih.govnih.gov

The pyrimidine ring is expected to be essentially planar. nih.gov Substituents on the ring, like the chlorine atom, cause minor but significant changes in the ring's bond lengths and angles compared to unsubstituted pyrimidine. scispace.com The butyl group, being flexible, can adopt various conformations. In the solid state, it will likely adopt an extended, low-energy conformation to optimize packing efficiency.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice. Analysis of related crystal structures, such as those of chloropyridinecarbonitriles, reveals common interaction motifs. ktslaw.comiucr.org

Hydrogen Bonding: Although a classic hydrogen bond donor (like O-H or N-H) is absent, weak C-H···N hydrogen bonds are anticipated. In this interaction, a hydrogen atom from the butyl group or the pyrimidine ring can act as a donor, while a nitrogen atom from the pyrimidine ring of an adjacent molecule acts as an acceptor. These interactions often link molecules into chains or sheets. ktslaw.comiucr.org

Pi-Pi Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions. This typically occurs in an offset face-to-face arrangement, where the rings of adjacent molecules are parallel but laterally displaced to minimize repulsion and maximize attraction. nih.govktslaw.comiucr.org The stability of the crystal structure is often significantly enhanced by these interactions. researchgate.net

| Interaction Type | Description | Expected Role in Crystal Lattice |

|---|---|---|

| C-H···N Hydrogen Bonding | A weak hydrogen bond between a C-H group (donor) and a pyrimidine nitrogen (acceptor). | Links molecules into one- or two-dimensional networks. |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Organizes molecules into columns or layers, contributing significantly to crystal stability. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are widely used to study pyrimidine (B1678525) derivatives, offering a balance between computational cost and accuracy for predicting molecular properties. Methods like B3LYP, often paired with basis sets such as 6-311G or 6-31G(d,p), have become standard for optimizing molecular geometries and calculating electronic properties of this class of compounds. samipubco.comjchemrev.comnih.gov

The electronic structure of a molecule governs its reactivity. For pyrimidine derivatives, Frontier Molecular Orbital (FMO) theory is a key framework for analysis. youtube.comwikipedia.org This theory posits that chemical reactivity is primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

The HOMO represents the region from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.com For chloropyrimidines, the LUMO is particularly important for understanding their susceptibility to nucleophilic aromatic substitution (SNAr). Computational studies on analogous chloropyrimidines and other chloro-N-heterocycles show that the LUMO, or sometimes the LUMO+1, possesses significant orbital lobes centered on the carbon atom bonded to the chlorine. wuxibiology.com This localization indicates that the C-Cl bond is the primary site for electrophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations for various substituted pyrimidines reveal a range of HOMO-LUMO gaps, which can be used to infer the relative reactivity of 4-Butyl-6-chloropyrimidine.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Tetrahydropyrimidine (B8763341) Derivative A1 | -6.15 | -2.01 | 4.14 | DFT/B3LYP |

| Tetrahydropyrimidine Derivative A2 | -6.21 | -2.15 | 4.06 | DFT/B3LYP |

| Aminophenyl-pyrimidin-2-ol (DMPO) | -5.44 | -1.81 | 3.63 | DFT/B3LYP/6-311++G(d,p) |

| Aminophenyl-pyrimidine-2-thiol (DMPS) | -5.46 | -1.83 | 3.63 | DFT/B3LYP/6-311++G(d,p) |

This table presents representative DFT-calculated frontier orbital energies for various pyrimidine derivatives to illustrate typical values for this class of compounds. Data is sourced from analogous studies. samipubco.comresearchgate.net

Computational methods are routinely used to predict spectroscopic properties, which aids in the characterization and identification of synthesized compounds. For pyrimidine and its derivatives, the a priori scaled quantum mechanical (SQM) force field method has proven highly effective for predicting vibrational (IR and Raman) spectra. scilit.com This approach involves calculating harmonic force constants using DFT and then empirically scaling them to correct for systematic errors, resulting in excellent agreement with experimental frequencies.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). jchemrev.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands. Furthermore, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing invaluable data for structural elucidation. nih.gov While specific predicted spectra for this compound are not widely published, these established methodologies can be readily applied to generate reliable theoretical spectra. mdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, the most significant reaction is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.

The SNAr reaction on a chloropyrimidine ring can proceed through either a concerted mechanism or a stepwise pathway involving a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org Computational studies can distinguish between these pathways by locating and characterizing all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states (TS).

For example, a theoretical study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines calculated the energy barriers for the substitution. chemrxiv.org The study found that the reaction proceeds through a transition state, and in some steps, a Meisenheimer complex was identified as a true intermediate along the reaction coordinate. chemrxiv.org The activation energy for a key nucleophilic substitution step was calculated to be approximately 9.5 kcal/mol. chemrxiv.org Such calculations provide a quantitative understanding of reaction kinetics and feasibility. Characterization of the transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier, confirming which bonds are being formed and broken during the reaction. rsc.org

| Reaction Type | System Studied | Calculated Parameter | Value | Computational Method |

|---|---|---|---|---|

| SNAr Substitution | Aminolysis of an alkoxy-nitropyrimidine | Activation Energy (ΔG‡) | 9.5 kcal/mol | M06-2X/6-31G* |

| SNAr Substitution | Bromide substitution of 4-chloropyridazine | Activation Energy (ΔE‡) | 23.5 kcal/mol | DFT |

| SNAr Substitution | Bromide substitution of 3-chloropyridazine | Activation Energy (ΔE‡) | 21.5 kcal/mol | DFT |

This table shows examples of calculated activation energies for SNAr reactions on N-heterocycles, illustrating the type of data generated from reaction mechanism studies. Data sourced from studies on analogous systems. wuxibiology.comchemrxiv.org

Beyond elucidating mechanisms, computational models can predict the reactivity and selectivity of reactions. For substituted dichloropyrimidines, a key question is regioselectivity: which chlorine atom is preferentially substituted? Quantum mechanics calculations have been used to analyze the SNAr reactions of 2,4-dichloropyrimidine (B19661) derivatives. wuxiapptec.com These studies show that selectivity is highly sensitive to electronic and steric effects from other substituents on the ring. By calculating the transition state energies for nucleophilic attack at the C2 versus the C4 position, the model can accurately predict the major product. wuxiapptec.com In some cases, the energy difference can be as small as 1.0 kcal/mol, leading to a mixture of products. wuxiapptec.com

Quantitative Structure-Activity Relationship (QSAR) models represent another predictive approach. bg.ac.rsmdpi.com These models use machine learning to build statistical relationships between computed molecular descriptors (e.g., electronic properties, size, shape) and experimentally observed activities or properties. nih.govresearchgate.net For covalent inhibitors, predictive models for thiol reactivity have been developed using DFT-computed parameters like electron affinity (EA) as a key descriptor. acs.org Such models could be applied to this compound to predict its reactivity toward biological nucleophiles.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. remedypublications.com This method is central to drug discovery and helps in understanding the potential biological activity of compounds. Pyrimidine derivatives are common scaffolds in medicinal chemistry, and docking studies are frequently performed to evaluate their potential as inhibitors of various enzymes. echemcom.comnih.gov

Docking simulations place the ligand (e.g., a derivative of this compound) into the active site of a target protein and score the different binding poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). chemrevlett.com Favorable interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site.

For instance, various pyrimidine derivatives have been docked into the active sites of targets like human cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). samipubco.comnih.gov These studies report binding energies ranging from -7.4 to -9.2 kcal/mol and identify key interactions, such as hydrogen bonds formed by the pyrimidine nitrogen atoms with residues like lysine (B10760008) or glutamic acid. nih.gov Although specific docking studies on this compound are not prominent, its structural similarity to known inhibitors suggests it could be a valuable scaffold for designing ligands for various biological targets.

| Compound Class | Protein Target | PDB ID | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Substituted Pyrimidine | Cyclin-Dependent Kinase 2 | 1HCK | -7.9 | GLU 12, LYS 33, THR 14 |

| Substituted Pyrimidine | Cyclin-Dependent Kinase 2 | 1HCK | -7.4 | VAL 63, LYS 129 |

| Benzochromenopyrimidine | Cyclooxygenase-2 (COX-2) | 5F19 | -10.3 | GLN 524, ARG 513 |

| Pyrido[2,3-d]pyrimidine | SARS-CoV-2 Main Protease | 6Y2F | -7.5 | THR 26, GLU 166, CYS 145 |

This table provides examples of molecular docking results for various pyrimidine-based ligands against different protein targets, showcasing typical binding energies and interactions. Data sourced from multiple studies. researchgate.netchemrevlett.comnih.govmdpi.com

Ligand-Target Interaction Prediction

Molecular docking simulations are a primary tool for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. These computational techniques can elucidate the potential therapeutic applications of pyrimidine derivatives.

In a study on pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking revealed that chloropyrimidine compounds can exhibit strong binding affinities. For instance, a derivative of 2-amino-4-chloropyrimidine (B19991) demonstrated a high binding energy score, indicating a strong interaction with the active site of the protease. nih.gov The interactions were characterized by the formation of hydrogen bonds with key amino acid residues, such as Phe140 and Asn142. nih.gov Although not the exact molecule, these findings suggest that this compound, with its similar chloropyrimidine core, could also effectively bind to enzymatic targets.

Another computational investigation on hybrid 4,6-dihydrazone pyrimidine derivatives explored their interaction with DNA. mdpi.com Molecular docking studies indicated that these compounds could bind to the minor groove of the DNA duplex. mdpi.com This suggests that this compound might also interact with DNA, a property that is relevant for the development of anticancer agents.

To further illustrate the binding potential of related pyrimidine compounds, a study on 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde showed significant binding affinities for the proteins CYP2C9 and APOA1 expression enhancers, with binding energies of -6.25 kcal/mol and -6.45 kcal/mol, respectively. sciety.org These values indicate stable binding and highlight the potential for pyrimidine derivatives to act as modulators of protein function.

Table 1: Predicted Binding Affinities of Pyrimidine Derivatives to Biological Targets

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-amino-4-chloropyrimidine derivative | SARS-CoV-2 Mpro | -8.12 | Phe140, Asn142 |

| 4,6-dihydrazone pyrimidine derivative | DNA (minor groove) | Not specified | Not applicable |

| Substituted pyrimidine carboxaldehyde | CYP2C9 | -6.25 | Not specified |

| Substituted pyrimidine carboxaldehyde | APOA1 expression enhancers | -6.45 | Not specified |

Structure-Property Relationship Studies

Structure-property relationship studies, including Quantitative Structure-Activity Relationship (QSAR) and analysis of electronic properties, are crucial for optimizing the chemical structure of this compound to enhance its desired characteristics.

The electronic properties of pyrimidine derivatives are often investigated using Density Functional Theory (DFT) calculations. These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties. For example, the analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. sciety.org

A comprehensive theoretical investigation of a substituted pyrimidine carboxaldehyde using DFT at the B3LYP/6-311++G(d,p) level of theory provided detailed insights into its electronic structure. sciety.org The study calculated the HOMO-LUMO energy gap, which is crucial for understanding the molecule's electronic transitions and reactivity. sciety.org The Molecular Electrostatic Potential (MEP) mapping identified the electrophilic and nucleophilic regions of the molecule, guiding the understanding of its intermolecular interactions. sciety.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with biological activity. The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Table 2: Calculated Electronic Properties of a Substituted Pyrimidine Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Not specified in search results | Relates to the electron-donating ability |

| LUMO Energy | Not specified in search results | Relates to the electron-accepting ability |

| HOMO-LUMO Energy Gap | Calculated in the study | Indicator of chemical reactivity and stability sciety.org |

Research Applications of 4 Butyl 6 Chloropyrimidine and Pyrimidine Scaffolds

Role in Medicinal Chemistry and Pharmaceutical Development

The pyrimidine (B1678525) scaffold is a recurring motif in a multitude of clinically approved drugs, a testament to its success in drug discovery. frontiersin.org Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for designing molecules that can bind to and modulate the activity of therapeutic targets.

Scaffold for Novel Therapeutic Agents

The chemical tractability of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to the generation of compounds with tailored pharmacological profiles. This adaptability has been exploited to develop a wide range of therapeutic agents. The pyrimidine nucleus serves as a versatile template for creating libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Antimicrobial Research Applications

The urgent need for new antimicrobial agents to combat rising antibiotic resistance has spurred research into novel chemical scaffolds, with pyrimidine derivatives showing significant promise. ebi.ac.uk While specific studies on the antimicrobial properties of 4-Butyl-6-chloropyrimidine are limited, the broader class of chloropyrimidines has been identified as a new class of antimicrobial agents. nih.gov

Research has demonstrated that certain pyrimidine derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. For example, some synthesized chloropyrimidine derivatives have shown in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as other pathogenic bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The antimicrobial potential of pyrimidine-based compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 1: Examples of Antimicrobial Activity of Pyrimidine Derivatives

| Compound Type | Target Organism | Reported Activity |

|---|---|---|

| Chloropyrimidine Derivatives | Mycobacterium tuberculosis | Potent in vitro antimycobacterial activity (MIC of 0.75 µg/mL for some compounds). nih.gov |

| Chloropyrimidine Derivatives | Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity (MIC of 12.5 µg/mL for some compounds). nih.gov |

Anticancer Agent Development (e.g., Kinase Inhibition, Apoptosis Induction)

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. frontiersin.orgmdpi.com Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The structural similarity of the pyrimidine ring to the adenine (B156593) base of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases.

Numerous pyrimidine-based kinase inhibitors have been developed and have entered clinical use. For instance, 4,6-disubstituted pyrimidines have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a kinase implicated in the development of cancer and Alzheimer's disease. frontiersin.org

Beyond kinase inhibition, pyrimidine derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells. Research has indicated that certain pyrimidine-based compounds can trigger apoptosis through various mechanisms, including the modulation of pro- and anti-apoptotic proteins. For example, UV-induced 6-4 photoproducts (6-4PPs), which contain a pyrimidine-pyrimidone structure, have been suggested to be a primary inducer of UVB-induced apoptosis. nih.gov

Antiviral and Anti-Tubercular Research

The structural resemblance of pyrimidine derivatives to endogenous nucleosides makes them prime candidates for the development of antiviral agents. These compounds can act as nucleoside analogues, interfering with viral replication by inhibiting viral polymerases or being incorporated into the growing viral DNA or RNA chain, leading to chain termination. While specific antiviral studies on this compound are not prominent, the broader class of pyrimidines has a rich history in antiviral drug discovery. For example, 4'-thio pyrimidine analogs have demonstrated antiviral activity against orthopoxviruses. mdpi.com

In the realm of anti-tubercular research, pyrimidine derivatives have emerged as a promising class of compounds. nih.gov Novel 6-dialkylaminopyrimidine carboxamides have been identified through phenotypic screening and have shown activity against clinical strains of Mycobacterium tuberculosis. nih.gov These compounds appear to act via a novel mechanism of action, making them attractive candidates for combating drug-resistant tuberculosis.

Receptor Antagonists and Agonists (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)

Pyrimidine derivatives have been explored for their ability to modulate the activity of various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. nih.govmdpi.com These receptors are crucial targets for the treatment of a wide range of central nervous system (CNS) disorders, such as depression, anxiety, schizophrenia, and Parkinson's disease.

The versatile pyrimidine scaffold can be functionalized to create ligands with high affinity and selectivity for specific receptor subtypes. For instance, the serotonin 4 (5-HT4) receptor, which is involved in cognitive function and mood regulation, has been a target for pyrimidine-based agonists. nih.govmdpi.com Similarly, dopamine D4 receptor antagonists are being investigated as potential therapeutics for glioblastoma. mdpi.com The ability to fine-tune the structure of pyrimidine derivatives allows for the development of both agonists (which activate the receptor) and antagonists (which block the receptor).

Table 2: Pyrimidine Derivatives as Receptor Modulators

| Receptor Target | Type of Modulation | Potential Therapeutic Area |

|---|---|---|

| Serotonin 4 (5-HT4) Receptor | Agonist | Cognitive disorders, Depression. nih.govmdpi.com |

Modulation of Cellular Pathways (e.g., HSF1, CDK9)

Recent research has highlighted the role of pyrimidine derivatives in modulating key cellular pathways involved in stress response and gene transcription. One such pathway is regulated by Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the cellular stress response. Inhibition of the HSF1 pathway is being explored as a potential cancer therapy. Phenotypic screens have identified 4,6-disubstituted pyrimidines as potent inhibitors of the HSF1 stress pathway.

Another critical cellular target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 is implicated in various cancers. Selective CDK9 inhibitors based on the pyrimidine scaffold have been developed and have shown promise in preclinical studies. researchgate.net These inhibitors can induce apoptosis in cancer cells and exhibit synergistic effects with other anticancer agents. researchgate.net The ability of pyrimidine derivatives to modulate these fundamental cellular processes underscores their broad therapeutic potential.

Anti-inflammatory Research

The pyrimidine scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key inflammatory mediators. nih.gov Extensive research has demonstrated that these compounds can suppress the expression and activity of molecules such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. nih.gov

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com The COX-2 enzyme is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. By inhibiting COX-2, pyrimidine derivatives can effectively reduce the inflammatory response. mdpi.com

Several pyrimidine derivatives have been investigated for their COX inhibitory potential. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives identified several compounds that effectively suppressed both COX-1 and COX-2 enzymes, leading to a reduction in PGE2 production. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for some of these derivatives against COX enzymes. nih.gov

| Compound ID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

| 3a | - | 42.1 ± 0.30 |

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

In other research, newly synthesized morpholinopyrimidine derivatives were found to inhibit the production of NO and reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS). rsc.org This indicates that the anti-inflammatory action of the pyrimidine scaffold extends beyond simple COX inhibition to other pathways in the inflammatory cascade.

Pyrimidine as a Bioisosteric Replacement in Drug Design

The concept of bioisosterism, where a functional group in a molecule is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. patsnap.com The pyrimidine ring has emerged as a versatile bioisostere for other aromatic systems, such as phenyl rings, in drug discovery. nih.gov This substitution can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.govnih.gov

The use of a pyrimidine scaffold can address various challenges in drug development, including issues with metabolism, toxicity, and solubility. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which can be crucial for binding to biological targets. acs.org Furthermore, the electronic properties of the pyrimidine ring can be fine-tuned through substitution, allowing for the optimization of a molecule's interaction with its target. pharmablock.com

An example of the successful application of pyrimidine as a bioisostere can be found in the development of kinase inhibitors. In many instances, replacing a core aromatic structure with a pyrimidine ring has led to compounds with enhanced biological activity and better drug-like properties. pharmablock.com This strategy has been employed across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.gov The versatility of the pyrimidine scaffold makes it an attractive building block for medicinal chemists seeking to develop new and improved therapeutic agents. nih.gov

Contributions to Agrochemical Science

The pyrimidine core is a key structural motif in a variety of agrochemicals, including fungicides and herbicides. nih.govnih.gov

Intermediates for Crop Protection Agents

Chlorinated pyrimidines, such as this compound, are valuable intermediates in the synthesis of more complex agrochemical compounds. entrepreneur-cn.com The chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups to the pyrimidine ring. This versatility enables the creation of a diverse library of compounds for screening as potential crop protection agents. mdpi.com

For example, 2,4-diamino-6-chloropyrimidine is a known intermediate in the synthesis of certain pesticides and herbicides. entrepreneur-cn.com The reactivity of the chloro group allows for the introduction of different substituents that can modulate the biological activity of the final product. Similarly, other substituted chloropyrimidines serve as foundational building blocks in the multi-step synthesis of commercial fungicides and herbicides. nih.govmdpi.com

Herbicide Development and Mechanism of Action Studies

Pyrimidine derivatives are a prominent class of herbicides. thepharmajournal.com One of the key mechanisms of action for pyrimidine-based herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. mdpi.com Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately resulting in plant death. nih.gov

More recently, a new herbicidal mechanism of action involving the disruption of pyrimidine biosynthesis has been identified. nih.gov A novel class of herbicides, the aryl pyrrolidinone anilides, has been shown to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.gov This enzyme catalyzes a key step in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA. nih.gov The table below shows the herbicidal activity of some pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives against various weeds. nih.gov

| Compound | Application Rate (g·ha⁻¹) | Echinochloa crusgalli Inhibition (%) | Brassica campestris Inhibition (%) | Amaranthus tricolor Inhibition (%) |

| W105 | 150 | 90.6 | 88.1 | 91.2 |

| W109 | 150 | 98.4 | - | - |

| W110 | 150 | 79.4 | - | - |

| W111 | 150 | 98.4 | - | - |

| Chlorsulfuron | 150 | 60.2 | - | - |

Advanced Materials Science Applications

The unique electronic properties of the pyrimidine ring have led to its use in the development of advanced materials for optoelectronic applications. nih.gov

Pyrimidine Derivatives in Optoelectronic Materials

Pyrimidine is an electron-deficient heterocycle, which makes its derivatives suitable for use in various optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net The incorporation of pyrimidine units into π-conjugated molecules can influence their electronic and photophysical properties. researchgate.net

In the context of OLEDs, pyrimidine derivatives have been investigated as electron-transporting materials, host materials, and emitters. nih.gov By modifying the substituents on the pyrimidine ring, researchers can tune the energy levels and emissive characteristics of the resulting materials. nih.gov For example, a series of green thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine (B87303) donor and a pyrimidine acceptor demonstrated high external quantum efficiencies in OLED devices. nih.gov The electron-deficient nature of the pyrimidine core facilitates efficient electron injection and transport, which is crucial for the performance of these devices. researchgate.net The ongoing research in this area highlights the potential of pyrimidine-based compounds in the development of next-generation displays and lighting technologies. rsc.org

Applications in Dye-Sensitized Solar Cells and Organic Light-Emitting Diodes

The unique electronic properties of the pyrimidine scaffold have led to its investigation in advanced energy conversion and lighting technologies, specifically in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring is a key feature, influencing the performance of these devices in distinct ways. In DSSCs, it can function as an effective anchoring group to the semiconductor surface, while in OLEDs, it contributes to efficient charge transport and emission.

Dye-Sensitized Solar Cells (DSSCs)

In the architecture of DSSCs, organic dyes are responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The pyrimidine moiety has been incorporated into organic dyes, particularly in donor-π-acceptor (D-π-A) structures. In these systems, the pyrimidine ring can act as the electron-accepting and anchoring group, facilitating the electronic connection to the TiO₂ surface.

Research has demonstrated that the nitrogen atoms in the pyrimidine ring can form coordinate bonds with the Lewis acid sites on the TiO₂ surface, providing a strong anchor for the dye. This interaction is crucial for efficient electron injection from the photo-excited dye into the semiconductor's conduction band. The structure of the pyrimidine-based dye, including the choice of the donor and the π-linker, significantly impacts the photovoltaic performance. For instance, studies on a series of D-π-A dyes with a pyrimidine acceptor and a triphenylamine (B166846) donor revealed that the length of the π-linker affects the power conversion efficiency (PCE). A shorter π-linker was found to result in a higher PCE. mdpi.com

While the exploration of pyrimidine-based dyes in DSSCs is an active area of research, the reported efficiencies have so far been modest, with some early examples showing PCEs of around 1%. mdpi.com Theoretical studies suggest that incorporating an electron-deficient pyrimidine as a π-spacer in more complex sensitizers, such as porphyrins, could lead to a beneficial red-shift in the absorption spectrum, potentially improving the light-harvesting efficiency of the solar cell. acs.org

Table 1: Performance of Pyrimidine-Based Dyes in Dye-Sensitized Solar Cells

| Dye | Donor Moiety | π-Linker | Anchoring Group | Power Conversion Efficiency (PCE) (%) | Reference |

| D1 | Triphenylamine | Thiophene | Amide | Not specified, but highest among the series | mdpi.com |

| AT-Pyri | N,N'-dialkylaniline | Thiophene | Pyrimidine | Not specified for solar cell, evaluated for PEC water splitting | unizar.es |

Organic Light-Emitting Diodes (OLEDs)

The pyrimidine scaffold is a versatile building block in the design of materials for OLEDs, where it has been successfully integrated into various components of the device stack. researchgate.net Its inherent electron-deficient character makes it particularly suitable for electron-transporting materials (ETMs) and as an acceptor unit in emissive materials. researchgate.net

Pyrimidine derivatives have been developed as highly effective ETMs, facilitating the injection and transport of electrons within the OLED. When combined with electron-donating units like carbazole (B46965) or diarylamines, pyrimidine can form bipolar host materials. researchgate.net These materials can transport both electrons and holes, leading to a more balanced charge carrier distribution within the emissive layer and, consequently, higher device efficiency. researchgate.net

Furthermore, the pyrimidine core is a key component in various types of emitters:

Phosphorescent Emitters: Pyrimidine-containing ligands have been used in iridium(III) complexes, which are common phosphorescent emitters. Replacing the more traditional pyridine (B92270) ligand with pyrimidine has been shown to enhance the stability of blue-emitting OLEDs. researchgate.net

Fluorescent Emitters: The tunability of the pyrimidine structure allows for its incorporation into molecules that emit light through fluorescence.

Thermally Activated Delayed Fluorescence (TADF) Emitters: Pyrimidine is widely used as an acceptor moiety in donor-acceptor (D-A) type TADF molecules. mdpi.com These materials can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. mdpi.com By carefully designing the D-A structure, the energy gap between the singlet and triplet states can be minimized, facilitating efficient reverse intersystem crossing (RISC). This has led to the development of highly efficient blue TADF OLEDs with external quantum efficiencies (EQEs) exceeding 30%. rsc.org

The performance of pyrimidine-based materials in OLEDs has been impressive, with high efficiencies and tunable emission colors.

Table 2: Performance of Selected Pyrimidine-Based OLEDs

| Compound/Device Type | Role of Pyrimidine Derivative | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Reference |

| Ir(dmppm)₂(acac)-based OLED | Phosphorescent Emitter | Orange | 28.2 | unizar.es |

| 2SPAc-PPM-based TADF OLED | TADF Emitter | Blue | 31.45 | rsc.org |

| PP1 and DPEPO-based OLED | Emitter | Not Specified | 10.6 | acs.org |

| Acridan–pyrimidine D–A motifs | Deep-Blue TADF Emitter | Blue | 20.4 | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butyl-6-chloropyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of pyrimidine precursors. For example, chlorination of 4-butylpyrimidine using POCl₃ under reflux (80–100°C) with catalytic DMAP can yield the target compound. Reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 for substrate:POCl₃) must be optimized to minimize side products like di-chlorinated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical for achieving >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT) to validate substituent positions.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine presence.

- Elemental analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance).

Discrepancies in melting points or spectral data may indicate residual solvents or incomplete purification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :